molecular formula C30H47N B12744994 3-nonyl-N-(3-nonylphenyl)aniline CAS No. 36878-20-3

3-nonyl-N-(3-nonylphenyl)aniline

Cat. No.: B12744994
CAS No.: 36878-20-3
M. Wt: 421.7 g/mol
InChI Key: NBJDNCGUUVZUIB-UHFFFAOYSA-N
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Description

Significance of Aniline (B41778) and its Substituted Derivatives in Contemporary Chemistry

Aniline and its substituted derivatives are fundamental building blocks and intermediates in contemporary organic synthesis. wisdomlib.org Their importance stems from the reactivity of the amino group and the aromatic ring, which allows for a variety of chemical modifications. sci-hub.seontosight.ai These compounds are pivotal in the production of a vast range of materials and chemicals.

Substituted anilines are crucial starting materials for synthesizing a multitude of organic compounds, including dyes, pigments, polymers, and pharmaceuticals. sci-hub.seontosight.aiontosight.ai For instance, they are used as precursors for azo dyes, which are widely utilized in the textile and paper industries. ontosight.aisolubilityofthings.com In polymer science, aniline derivatives are essential for manufacturing polyurethanes, which have applications in plastics and thermal insulation. sci-hub.se Furthermore, the unique electronic and structural properties of these derivatives make them valuable in the development of materials with specific functions, such as organometallic complexes and ferromagnetic materials. sci-hub.se The versatility of aniline derivatives is showcased in various chemical reactions, including condensation reactions and the synthesis of heterocyclic compounds like benzimidazoles. wisdomlib.org The study of aniline derivatives continues to be a vibrant area of research, with ongoing efforts to discover new synthetic methodologies and applications. colab.ws

Overview of 3-Nonyl-N-(3-nonylphenyl)aniline as a Research Compound

This compound is a specific substituted N-phenylaniline derivative. Its structure features a central aniline core with a nonyl group (a nine-carbon alkyl chain) attached to each of the phenyl rings at the meta-position. This compound is also known by synonyms such as bis(nonylphenyl)amine (B12715820) and Benzenamine, ar-nonyl-N-(nonylphenyl)-. chemicalbook.comalfa-chemistry.com

The presence of the long, non-polar nonyl chains significantly influences the compound's physical and chemical properties, conferring a high degree of hydrophobicity (lipophilicity). This characteristic suggests its utility in applications requiring solubility in non-polar organic solvents or incorporation into lipophilic matrices. Industrially, related compounds like bis(4-nonylphenyl)amine are used as surfactants or stabilizers. The specific isomer, this compound, has been cataloged under CAS number 36878-20-3. chemicalbook.comguidechem.com

Below are some of the reported physical and chemical properties of this compound:

PropertyValue
Molecular Formula C30H47N
Molecular Weight 421.70 g/mol
CAS Number 36878-20-3
Density 0.932 g/cm³
Boiling Point 517°C at 760 mmHg
Flash Point 272.5°C
InChI Key NBJDNCGUUVZUIB-UHFFFAOYSA-N
Note: Data sourced from various chemical databases. alfa-chemistry.comuni.lu

Scope and Academic Relevance of the Research Outline

The academic relevance of focusing on a specific compound like this compound lies in the detailed understanding of structure-property relationships within the broader class of N-phenylaniline derivatives. By systematically studying individual isomers, researchers can elucidate how the position and nature of substituents—in this case, the meta-positioned nonyl groups—affect the molecule's physical, chemical, and electronic properties.

This targeted research approach allows for the accumulation of precise data that contributes to the larger body of knowledge on substituted anilines. Understanding the specific properties of this compound can inform the design and synthesis of new materials with tailored characteristics. For example, its high lipophilicity might make it a candidate for applications as an antioxidant in lubricating oils or as a stabilizer in polymers. The detailed characterization of such compounds is essential for both fundamental chemical research and the development of new industrial applications. This focused outline ensures a thorough and systematic investigation, providing valuable data for comparative studies and predictive modeling of related chemical structures.

Properties

CAS No.

36878-20-3

Molecular Formula

C30H47N

Molecular Weight

421.7 g/mol

IUPAC Name

3-nonyl-N-(3-nonylphenyl)aniline

InChI

InChI=1S/C30H47N/c1-3-5-7-9-11-13-15-19-27-21-17-23-29(25-27)31-30-24-18-22-28(26-30)20-16-14-12-10-8-6-4-2/h17-18,21-26,31H,3-16,19-20H2,1-2H3

InChI Key

NBJDNCGUUVZUIB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC(=CC=C1)NC2=CC=CC(=C2)CCCCCCCCC

physical_description

Liquid, Other Solid;  Other Solid;  Liquid

Origin of Product

United States

Advanced Spectroscopic and Spectrometric Characterization of 3 Nonyl N 3 Nonylphenyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for the definitive structural analysis of organic molecules, offering precise information about the hydrogen and carbon environments within the compound.

Proton NMR provides a "fingerprint" of the hydrogen atoms in a molecule. For 3-nonyl-N-(3-nonylphenyl)aniline, the spectrum can be divided into distinct regions corresponding to the aromatic, amine, and aliphatic protons.

Aromatic Region (δ 6.5-7.2 ppm): The protons on the two benzene (B151609) rings are expected to produce a complex series of multiplets in this region. The substitution pattern (meta-position) on both rings leads to overlapping signals that require high-resolution instrumentation for full assignment.

Amine Proton (δ ~5.0-6.0 ppm): A single, often broad, signal corresponding to the N-H proton is anticipated. Its chemical shift can be variable and is sensitive to solvent, concentration, and temperature.

Aliphatic Region (δ 0.8-2.6 ppm): This region characterizes the two nonyl chains. A characteristic triplet around δ 0.8-0.9 ppm corresponds to the terminal methyl (-CH₃) groups. researchgate.netacs.org The methylene (B1212753) (-CH₂) groups adjacent to the aromatic ring appear as a triplet around δ 2.5-2.6 ppm. The remaining methylene groups of the chains form a series of broad, overlapping multiplets between δ 1.2 and 1.6 ppm. researchgate.netacs.org

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic H6.5 - 7.2Multiplet8H
Amine NH5.0 - 6.0Broad Singlet1H
Ar-CH ₂-2.5 - 2.6Triplet4H
-(CH₂)₇-1.2 - 1.6Multiplet28H
-CH₃0.8 - 0.9Triplet6H

Carbon-13 NMR spectroscopy maps the carbon skeleton of the molecule. The spectrum of this compound shows distinct signals for the aromatic and aliphatic carbons.

Aromatic Carbons (δ 110-150 ppm): The spectrum reveals multiple signals for the aromatic carbons. The carbons directly bonded to the nitrogen atom (C-N) are expected around δ 145-148 ppm, while those bonded to the nonyl groups (C-alkyl) appear near δ 140 ppm. The remaining protonated aromatic carbons resonate between approximately δ 110 and 130 ppm. rsc.orgkpi.uachemicalbook.com

Aliphatic Carbons (δ 14-36 ppm): The nine distinct carbon atoms of the nonyl chain are resolved in this region. The terminal methyl carbon (-CH₃) gives a signal at the most upfield position, around δ 14 ppm. The carbon of the methylene group attached to the benzene ring (Ar-CH₂) is found around δ 35-36 ppm, with the other seven methylene carbons appearing between δ 22 and 32 ppm. acs.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon TypePredicted Chemical Shift (δ, ppm)
Aromatic C -N145 - 148
Aromatic C -Alkyl~140
Aromatic C -H110 - 130
Ar-C H₂-35 - 36
-(C H₂)₇-22 - 32
-C H₃~14

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of functional groups, providing confirmation of their presence within the structure.

The FTIR spectrum of this compound displays characteristic absorption bands that confirm its key functional groups.

N-H Stretch: A sharp to moderately broad band around 3400 cm⁻¹ is indicative of the secondary amine N-H stretching vibration. researchgate.net

C-H Stretches: Aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹. Strong, sharp bands corresponding to the asymmetric and symmetric stretching of the aliphatic C-H bonds in the nonyl chains are observed just below 3000 cm⁻¹, typically around 2955, 2925, and 2855 cm⁻¹. acs.orgresearchgate.net

C=C Aromatic Stretch: A series of medium to sharp absorptions between 1600 cm⁻¹ and 1450 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the aromatic rings. acs.org

C-N Stretch: The stretching vibration of the aromatic carbon to nitrogen bond (Ar-N) typically appears in the 1350-1250 cm⁻¹ region.

C-H Bends: Out-of-plane bending vibrations for the meta-substituted aromatic rings are expected in the 800-680 cm⁻¹ region, helping to confirm the substitution pattern.

Interactive Data Table: Key FTIR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Secondary Amine (N-H)Stretch~3400
Aromatic C-HStretch>3000
Aliphatic C-HStretch2850 - 2960
Aromatic C=CStretch1450 - 1600
Aromatic C-NStretch1250 - 1350
Aromatic C-H (meta)Out-of-plane Bend680 - 800

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysisbenchchem.comnite.go.jp

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving the conjugated π-system of the aromatic rings. The spectrum is characterized by absorptions corresponding to π→π* and n→π* transitions. masterorganicchemistry.com For aniline (B41778) and its derivatives, two main absorption bands are typically observed. science-softcon.deresearchgate.net

π→π* Transition: A strong absorption band is expected in the range of 240-260 nm. This corresponds to an electronic transition from the π bonding orbitals to the π* antibonding orbitals of the benzene rings.

n→π* Transition: A weaker, broader absorption band is anticipated at a longer wavelength, typically between 280-300 nm. This transition involves the promotion of an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to a π* antibonding orbital. masterorganicchemistry.com

The presence of two bulky nonylphenyl groups on the nitrogen atom can cause a slight bathochromic (red) shift in these absorption maxima compared to unsubstituted aniline.

Interactive Data Table: Predicted UV-Vis Absorption Maxima for this compound

Transition TypePredicted λmax (nm)Relative Intensity
π → π240 - 260Strong
n → π280 - 300Weak to Medium

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure Determinationqu.edu.qaalfa-chemistry.com

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within the first few nanometers of a material's surface. For this compound, XPS can precisely determine the chemical environments of the carbon and nitrogen atoms. uni-hannover.de

C 1s Spectrum: The high-resolution C 1s spectrum is expected to be deconvoluted into at least two peaks. The main, high-intensity peak at a binding energy of approximately 284.8 eV corresponds to the C-C and C-H bonds of the aromatic rings and the long aliphatic nonyl chains. A second, smaller peak at a higher binding energy, around 286.0 eV, is attributed to the carbon atoms directly bonded to the nitrogen atom (C-N). qu.edu.qaresearchgate.net

N 1s Spectrum: The N 1s spectrum should show a single, symmetric peak. The binding energy for a secondary amine nitrogen in this type of aromatic environment is expected to be in the range of 399.0 to 400.0 eV, confirming the neutral amine state. qu.edu.qaresearchgate.net

Interactive Data Table: Predicted XPS Binding Energies for this compound

Core LevelChemical StatePredicted Binding Energy (eV)
C 1sC-C, C-H~284.8
C 1sC-N~286.0
N 1sSecondary Amine (Ar₂-N-H)399.0 - 400.0

Table of Compound Names

Common NameIUPAC NameCAS Number
This compoundThis compound36878-20-3
AnilineAniline62-53-3
NonylphenolNonylphenol25154-52-3
PolyanilinePolyaniline25233-30-1
Glycidyl (B131873) 4-nonylphenyl ether2-((4-nonylphenoxy)methyl)oxirane6178-32-1

Advanced Mass Spectrometry Techniques

Advanced mass spectrometry techniques are indispensable for the definitive identification and quantification of this compound, a compound often found in complex matrices such as lubricants. acs.orgepo.org These methods provide crucial information on molecular weight, elemental composition, and structural features.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. For a compound like this compound, which possesses moderate volatility, GC-MS allows for its separation from other components in a mixture before detection by the mass spectrometer. dntb.gov.uachromatographyonline.com The sample is vaporized and carried by an inert gas through a capillary column, where separation occurs based on the compound's boiling point and affinity for the column's stationary phase. epa.gov

Upon elution from the GC column, the analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy ionization process causes the molecule to fragment in a predictable and reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular "fingerprint." The fragmentation pattern provides valuable structural information, and the molecular ion peak, if present, confirms the molecular weight. For qualitative confirmation, the obtained mass spectrum from a sample is compared with that of a reference standard analyzed under identical conditions. epa.govnih.gov Given the complexity of matrices like engine oils, chromatographic separation is crucial. researchgate.net

Table 1: Illustrative GC-MS Parameters for Analysis of this compound

Parameter Value/Condition Purpose
GC System
Column Fused Silica (B1680970) Capillary (e.g., SE-54), 30 m x 0.25 mm ID Provides separation of semi-volatile compounds. epa.gov
Carrier Gas Helium Inert gas to carry the sample through the column. epa.gov
Inlet Temperature 280 °C Ensures complete vaporization of the analyte.
Temperature Program Initial 100°C, ramp to 300°C at 10°C/min, hold for 10 min Optimizes separation of analytes with different boiling points. mdpi.com
MS System
Ionization Mode Electron Ionization (EI) at 70 eV Standard mode for creating reproducible fragmentation patterns.
Mass Analyzer Quadrupole Commonly used for its robustness and reliability. d-nb.info
Scan Range 50-550 amu Covers the expected mass range of the parent compound and its fragments.

For compounds that are non-volatile or thermally sensitive, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. nih.gov this compound and similar diarylamine antioxidants can be effectively analyzed using this technique, which separates compounds in a liquid mobile phase before they enter the mass spectrometer. epo.orgresearchgate.net Ultra-High-Performance Liquid Chromatography (UHPLC) is often employed to achieve faster and more efficient separations. researchgate.netnih.gov

Pairing LC with High-Resolution Mass Spectrometry (HRMS), using analyzers like Orbitrap or Time-of-Flight (TOF), provides highly accurate mass measurements. researchgate.netgoogle.com This capability allows for the determination of the elemental composition of the parent ion and its fragments with a high degree of confidence, typically with mass accuracy below 5 ppm. google.com This is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas and for identifying unknown degradation products in complex samples like used lubricants. researchgate.netdtu.dk

Table 2: Representative High-Resolution Mass Spectrometry (HRMS) Data for this compound

Parameter Value Significance
Molecular Formula C₃₀H₄₇N Determined from the compound's structure. waters.com
Ionization Mode Positive Electrospray (+ESI) or APCI Generates protonated molecules [M+H]⁺.
Adduct [M+H]⁺ The protonated molecule observed in the mass spectrum.
Theoretical Mass (Monoisotopic) 422.3781 u Calculated exact mass of the [M+H]⁺ ion based on the elemental formula.
Observed Mass (HRMS) 422.3778 u Experimentally measured mass from the HRMS instrument.

Atmospheric Pressure Ionization (API) techniques are the essential interface between the liquid chromatograph and the mass spectrometer. nih.gov The most common API methods include Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Atmospheric Pressure Photoionization (APPI). wikipedia.org

Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and ionizable molecules. It generates ions directly from a solution by applying a high voltage to a liquid spray, making it suitable for a wide range of compounds. waters.com However, for non-polar compounds, its efficiency can be limited. dphen1.com

Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and thermally stable compounds. researchgate.net In APCI, the sample is vaporized and then ionized by gas-phase ion-molecule reactions. mdpi.com This makes it a strong candidate for the analysis of diarylamines, which may not ionize efficiently by ESI. dphen1.commdpi.com

Atmospheric Pressure Photoionization (APPI): APPI is particularly effective for non-polar molecules that are difficult to ionize by ESI or APCI. wikipedia.org It uses ultraviolet photons to ionize the analyte, either directly or through a dopant. This method is highly sensitive for a broad range of low-polarity compounds and is less susceptible to matrix effects. wikipedia.org

For this compound, a relatively non-polar molecule, APCI and APPI are generally more effective ionization techniques than ESI, providing greater sensitivity and more reliable quantification. dphen1.comlcms.cz

Table 3: Comparison of API Techniques for the Analysis of Diarylamines

Ionization Technique Principle Applicability to this compound
Electrospray Ionization (ESI) Ions are generated from charged droplets by applying a high voltage. waters.com Moderate. Less effective for non-polar compounds; may require specific mobile phases to promote ionization. dphen1.com
Atmospheric Pressure Chemical Ionization (APCI) Analyte is vaporized and ionized by reacting with reagent gas ions. mdpi.com High. Well-suited for thermally stable, less polar compounds. researchgate.nethelsinki.fi

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. fzu.cz This non-destructive method provides unambiguous proof of molecular structure, including bond lengths, bond angles, and stereochemistry. fzu.czub.edu

The process involves irradiating a single, high-quality crystal of the compound with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. fzu.cz By analyzing the positions and intensities of the diffracted beams, a three-dimensional map of the electron density within the unit cell can be constructed, from which the atomic positions are determined and the full molecular structure is refined. fzu.czuniv-rennes.fr While obtaining a crystal suitable for SCXRD can be challenging, the resulting data is unparalleled for structural elucidation and understanding intermolecular interactions like packing in the solid state. fzu.czdntb.gov.ua For complex molecules like diarylamine derivatives, SCXRD can confirm substituent positions and molecular conformation. dntb.gov.uaresearchgate.net

Table 4: Hypothetical Crystallographic Data for this compound

Parameter Description Illustrative Value
Crystal System The crystal lattice's symmetry class. Monoclinic
Space Group The symmetry group of the crystal's unit cell. P2₁/c
a, b, c (Å) Dimensions of the unit cell axes. a = 10.5, b = 15.2, c = 18.9
α, β, γ (°) Angles between the unit cell axes. α = 90, β = 95.5, γ = 90
Volume (ų) The volume of the unit cell. 2995
Z The number of molecules per unit cell. 4
Data Collection Temp. The temperature at which diffraction data was collected. 100 K

Scanning Electron Microscopy (SEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to investigate the surface morphology and topography of solid materials at high magnification. For this compound, SEM analysis can reveal important physical characteristics of its solid form, such as particle size, shape, and surface texture.

In SEM, a focused beam of high-energy electrons scans across the surface of the sample. The interactions between the electrons and the atoms in the sample produce various signals, primarily secondary electrons, which are collected by a detector to form an image. The resulting micrograph provides a detailed, three-dimensional-like view of the sample's surface. This type of analysis is valuable for quality control and for understanding the physical properties of the bulk material, which can be influenced by its crystalline or amorphous nature and particle distribution. For antioxidant additives used in materials like lubricants or polymers, the particle morphology can influence its dispersion and performance. researchgate.net

Table 5: Typical SEM Analysis Parameters and Observations

Parameter Description Typical Value/Observation
Instrument Scanning Electron Microscope
Accelerating Voltage The voltage used to accelerate the electron beam. 5-15 kV
Magnification The level of zoom applied to the image. 100x - 10,000x
Working Distance The distance between the final lens and the sample. 10-15 mm
Detector Secondary Electron (SE) Detector Provides topographical contrast.
Sample Preparation Sputter-coated with a conductive layer (e.g., gold) to prevent charging.
Observed Morphology
Particle Shape Description of the individual particle geometry. May reveal crystalline facets or irregular, amorphous shapes.
Particle Size Distribution The range and average size of the particles. Can range from micrometers to millimeters.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For complex organic molecules like 3-nonyl-N-(3-nonylphenyl)aniline, methods such as Density Functional Theory (DFT) and semi-empirical calculations are invaluable for exploring their electronic landscape.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for systems like substituted triphenylamines. rsc.orggithub.io The process typically begins with geometry optimization, where the molecule's structure is computationally adjusted to find a stable, low-energy conformation. ripublication.comneliti.com For this compound, this would involve determining the precise bond lengths, bond angles, and, crucially, the torsional angles of the phenyl rings relative to the central nitrogen atom. The characteristic structure of TPA is a propeller-like geometry, and the bulky nonyl groups are expected to significantly influence these dihedral angles due to steric hindrance. ntu.edu.twmdpi.com

Table 1: Illustrative DFT-Calculated Electronic Properties for a Triphenylamine (B166846) Derivative Note: This table presents typical data for a substituted triphenylamine, as specific data for this compound is not available. Calculations are often performed using a functional like B3LYP with a basis set such as 6-31G(d,p).

ParameterTypical Calculated ValueSignificance
HOMO Energy -5.10 eVRelates to the ionization potential and electron-donating ability.
LUMO Energy -1.95 eVRelates to the electron affinity and electron-accepting ability.
Energy Gap (LUMO-HOMO) 3.15 eVIndicates electronic stability and the energy of the first electronic transition. nih.gov
Dipole Moment 1.25 DebyeMeasures the overall polarity of the molecule.

Semi-empirical methods, such as AM1 or PM3, provide a computationally faster, albeit less precise, alternative to DFT. nih.govresearchgate.net These methods are particularly useful for rapid screening of large molecules or for preliminary analysis of molecular orbitals (MOs). They can effectively model the distribution of electron density in the HOMO and LUMO, providing a qualitative picture of where electronic activity (e.g., oxidation) is most likely to occur. escholarship.org

For this compound, a semi-empirical analysis would likely confirm the HOMO's localization on the central nitrogen and the phenyl rings, characteristic of TPA's function as an electron donor or hole-transport material. ntu.edu.tw Furthermore, these methods can be used to estimate the energies of electronic transitions, which correspond to the absorption of light in the UV-Visible spectrum. mdpi.com This allows for a theoretical prediction of the wavelengths at which the molecule will absorb light, driven by transitions from occupied to unoccupied orbitals (e.g., HOMO to LUMO).

Molecular Modeling and Simulation

Beyond static electronic properties, molecular modeling and simulation techniques explore the dynamic behavior and conformational landscape of molecules.

The three-dimensional structure of this compound is key to its properties. As a derivative of triphenylamine, it adopts a non-planar, propeller-shaped conformation. mdpi.com The two nonyl groups introduce significant steric bulk. A conformational analysis would involve computationally rotating the C-N bonds and the bonds within the nonyl chains to map the potential energy surface. This analysis reveals the most stable conformers (energy minima) and the energy barriers to rotation between them. researchgate.net The steric clash between the nonyl groups and adjacent phenyl rings likely forces larger dihedral angles compared to unsubstituted TPA, which in turn can affect the degree of electronic conjugation across the molecule. This interplay between structure and energy is fundamental; subtle changes in conformation can lead to significant changes in electronic properties and, consequently, material function. researchgate.net

The triphenylamine scaffold is a popular building block for functional organic materials used in applications like organic light-emitting diodes (OLEDs) and perovskite solar cells. rsc.org In-silico (computational) methods are critical for the rational design of new TPA derivatives with tailored properties. acs.org

For a molecule like this compound, computational models could be used to predict how modifications would alter its function. For instance, one could simulate:

Changing Substituent Position: Moving the nonyl groups from the meta (3-position) to the para (4-position) and predicting the resulting changes in HOMO-LUMO levels and solubility.

Altering Alkyl Chain Length: Modeling the effect of shorter or longer alkyl chains on the molecule's packing in a solid state, which is crucial for charge transport in thin-film devices.

Introducing Different Functional Groups: Replacing the nonyl groups with electron-withdrawing or more strongly electron-donating groups to precisely tune the energy levels for specific electronic applications. rsc.orgnih.gov

These simulations allow chemists to screen dozens of potential candidate molecules virtually, saving significant time and resources by prioritizing the most promising ones for actual synthesis. psu.edu

Prediction of Spectroscopic Parameters from Computational Models

A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to identify and characterize compounds. ub.edu By calculating the response of a molecule to electromagnetic fields, it is possible to generate theoretical spectra that can be compared with experimental results.

For this compound, DFT calculations can predict several types of spectra:

Infrared (IR) Spectra: By calculating the vibrational frequencies corresponding to the stretching and bending of molecular bonds, a theoretical IR spectrum can be generated. ripublication.com This is invaluable for identifying the presence of key functional groups, such as C-H stretches from the alkyl chains and aromatic rings, and C-N stretches from the central amine.

NMR Spectra: Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, it is possible to predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These predictions help in assigning the signals in an experimental spectrum to specific atoms in the molecule.

UV-Visible Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the energies and intensities of electronic transitions, yielding a theoretical UV-Vis absorption spectrum. ub.edu This can predict the λ_max_ (wavelength of maximum absorbance), which is directly related to the HOMO-LUMO gap.

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for a Related Aniline (B41778) Derivative Note: This table presents a hypothetical comparison to illustrate the utility of computational prediction. Specific experimental data for this compound is not available.

Spectroscopic TechniquePredicted Parameter (Computational)Typical Experimental Value
FTIR C-H (aromatic) stretch: 3050-3100 cm⁻¹~3065 cm⁻¹
FTIR C-H (aliphatic) stretch: 2850-2960 cm⁻¹~2855, 2925, 2955 cm⁻¹
¹H NMR Aromatic protons: δ 6.8-7.4 ppmδ 6.9-7.3 ppm
¹³C NMR Aromatic carbons: δ 115-150 ppmδ 118-148 ppm
UV-Vis λ_max: 305 nm~310 nm

This predictive power is a cornerstone of modern chemical research, enabling a deeper understanding of molecular properties and guiding the discovery of new functional materials.

Cheminformatics and Machine Learning in Compound Design and Reaction Optimization

The integration of computational tools, specifically cheminformatics and machine learning, has become pivotal in modern chemistry for accelerating the discovery and development of new molecules and optimizing synthetic routes. neovarsity.orgbeilstein-journals.org While specific computational studies on this compound are not extensively documented in public literature, the principles of cheminformatics and machine learning are highly applicable to this class of diarylamines for both designing novel analogues with desired properties and optimizing their synthesis.

Compound Design through Predictive Modeling:

Cheminformatics enables the prediction of physicochemical and biological properties of molecules from their structure, a process often encapsulated in Quantitative Structure-Activity Relationship (QSAR) models. su.semdpi.com For a molecule like this compound, QSAR can be employed to predict various endpoints, such as antioxidant activity, which has been studied for other diarylamine derivatives. nih.govipb.pt

These models are built by correlating molecular descriptors—numerical representations of a molecule's structure—with experimentally determined properties. A study on di(hetero)arylamine derivatives of benzo[b]thiophenes, for instance, successfully used Radial Distribution Function (RDF) and 2D-autocorrelation descriptors to model radical scavenging activity. nih.govipb.pt RDF descriptors can encode the probability of finding an electronegative atom at a certain distance from the molecule's center, while 2D-autocorrelation descriptors relate the presence of polarizable and electronegative atom pairs at specific topological distances. nih.gov For this compound, descriptors would capture the influence of the long nonyl chains and the electronic environment of the diarylamine core.

A hypothetical QSAR dataset for a series of diarylamine analogues could be represented as follows, illustrating how structural variations impact a predicted property.

Table 1: Hypothetical QSAR Data for Diarylamine Analogues

Compound ID R1 Substituent R2 Substituent RDF020e (Descriptor) GATS8p (Descriptor) Predicted Antioxidant Activity (IC50, µM)
1 H H 0.85 1.12 15.4
2 3-nonyl 3-nonyl 1.25 0.95 8.2
3 4-methoxy H 0.98 1.35 12.1
4 4-nitro H 1.10 0.88 25.7

This table is illustrative and does not represent real experimental data.

By analyzing such data, machine learning models can identify which structural features are crucial for a desired activity, guiding the synthesis of new, potentially more potent or selective compounds. researchgate.net

Reaction Optimization using Machine Learning:

The synthesis of diarylamines like this compound is often achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. princeton.educhinesechemsoc.org The efficiency and yield of these reactions are highly dependent on a multidimensional array of parameters, including the choice of catalyst, ligand, base, and solvent. chemrxiv.orgchemrxiv.org Optimizing these conditions through traditional one-variable-at-a-time experimentation is resource-intensive.

Machine learning offers a data-driven approach to navigate this complex parameter space efficiently. nih.gov Algorithms, such as random forests or neural networks, can be trained on datasets from high-throughput experimentation (HTE) to predict reaction outcomes, typically the yield. princeton.educhemrxiv.org These models learn the complex, non-linear relationships between the reaction components (represented by their structural descriptors) and the resulting yield. princeton.educhemrxiv.org

For the synthesis of this compound, a machine learning model could predict the optimal combination of a palladium catalyst, a phosphine (B1218219) ligand, a base, and a solvent to maximize the yield. Recent studies have demonstrated that machine learning models can successfully predict yields for Buchwald-Hartwig reactions, even with limited data, by using techniques like transfer learning and active learning. princeton.edunih.govrsc.org These models can prioritize which experiments to run next to most effectively improve the reaction conditions. nih.gov

Below is an interactive table representing a hypothetical dataset that could be used to train a machine learning model for optimizing the synthesis of a diarylamine.

Table 2: Hypothetical Data for Machine Learning-Assisted Reaction Optimization

Experiment ID Catalyst Ligand Base Solvent Temperature (°C) Predicted Yield (%)
1 Pd(OAc)2 P(t-Bu)3 Cs2CO3 Toluene (B28343) 100 85
2 Pd2(dba)3 XPhos K3PO4 Dioxane 110 72
3 Pd(OAc)2 SPhos NaOtBu Toluene 90 91
4 Pd2(dba)3 P(t-Bu)3 K2CO3 THF 80 65

This table is for illustrative purposes to demonstrate the parameters a machine learning model would use and does not represent real experimental data.

By leveraging such predictive models, chemists can reduce the number of experiments needed, save resources, and accelerate the development of efficient synthetic protocols for complex molecules like this compound. chemrxiv.orgneovarsity.org

Structure Property Relationships in Non Biological Systems

Influence of Alkyl Substituents on Molecular and Electronic Properties

The presence of alkyl substituents, such as the nonyl groups in 3-nonyl-N-(3-nonylphenyl)aniline, significantly modulates the molecular and electronic properties of the parent diphenylamine (B1679370) structure. Alkyl groups are generally considered to be electron-donating through an inductive effect (+I). This electron-donating nature increases the electron density on the aromatic rings and the central nitrogen atom.

Computational studies on various 4,4'-disubstituted diphenylamines have shown that electron-donating groups, including alkyls, can decrease the N-H bond dissociation enthalpy (BDE). worldscientific.com A lower BDE suggests a greater ease of donating the hydrogen atom, which is a key step in the antioxidant mechanism of these compounds. Consequently, the presence of the nonyl groups is expected to enhance the radical-scavenging capabilities of this compound.

Furthermore, the electron-donating alkyl groups influence the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The increased electron density raises the energy of the HOMO, making the molecule more susceptible to oxidation. This is reflected in a lower one-electron oxidation potential. worldscientific.com The energy of the LUMO is less affected by alkyl substitution. The net effect is a reduction in the HOMO-LUMO energy gap, which has implications for the molecule's electronic and optical properties.

Table 1: Calculated Electronic Properties of Substituted Diphenylamines

CompoundSubstituentHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Diphenylamine-H-5.20-0.155.05
4,4'-Dimethyl-diphenylamine-CH₃-5.01-0.084.93
4,4'-Di-tert-butyl-diphenylamine-C(CH₃)₃-4.95-0.054.90

Note: Data is based on theoretical calculations for representative substituted diphenylamines and is intended to illustrate the general effects of alkyl substitution. Specific values for this compound may vary.

Aromatic Substituent Effects on Spectroscopic Signatures and Electronic Characteristics

The position and nature of substituents on the aromatic rings of aniline (B41778) and its derivatives have a profound impact on their spectroscopic signatures. In this compound, the nonyl groups are in the meta position (position 3) on both phenyl rings.

Infrared (IR) Spectroscopy: The IR spectrum of a secondary amine like this compound is characterized by a weak N-H stretching vibration in the region of 3350-3450 cm⁻¹. The presence of the long aliphatic nonyl chains will introduce strong C-H stretching vibrations around 2850-2960 cm⁻¹. The aromatic C-H stretching and C=C bending vibrations will also be present. The substitution pattern on the benzene (B151609) rings will influence the exact position and intensity of the out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the protons of the nonyl groups would appear in the upfield region (typically 0.8-2.6 ppm). The aromatic protons would resonate in the downfield region (around 6.5-7.5 ppm), and their splitting patterns would be complex due to the meta-substitution. The N-H proton would likely appear as a broad singlet. In the ¹³C NMR spectrum, a multitude of signals would be observed for the nine distinct carbons of the nonyl chain and the unique carbons of the substituted phenyl rings.

UV-Vis Spectroscopy: The electronic absorption spectrum of diphenylamine derivatives typically shows multiple bands in the ultraviolet region. The position and intensity of these bands are sensitive to the substitution on the aromatic rings. Electron-donating groups like the nonyl substituents are expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted diphenylamine, due to the destabilization of the HOMO.

Isomeric Effects on Compound Performance and Behavior

The reactivity of the compound can also be affected by the steric hindrance around the active amine center. A more branched nonyl group in the ortho position, for example, would likely hinder the approach of other molecules to the nitrogen atom more than a linear chain or a meta-substituent. This steric effect can influence reaction rates and the compound's performance as an antioxidant.

Correlation of Molecular Structure with Advanced Material Attributes

The molecular structure of this compound directly correlates with its utility as an additive in advanced materials, particularly as an antioxidant in lubricants and polymers.

The key functional group is the secondary amine (-NH-). The hydrogen atom on the nitrogen can be donated to terminate free radical chain reactions, which are responsible for the degradation of materials. The resulting diphenylaminyl radical is relatively stable due to the delocalization of the unpaired electron over the two aromatic rings, which prevents it from initiating new degradation chains.

The two long nonyl chains are crucial for imparting high solubility in nonpolar media, such as hydrocarbon-based lubricating oils and polymers. This ensures that the antioxidant is well-dispersed within the material it is designed to protect. The alkyl chains also contribute to the compound's thermal stability and low volatility, which are essential for applications at elevated temperatures.

Impact of Non-Covalent Interactions on Supramolecular Assembly

Non-covalent interactions, such as hydrogen bonding and π-π stacking, play a critical role in the organization of molecules in the solid state, leading to the formation of supramolecular assemblies. The structure of this compound contains moieties capable of participating in these interactions.

The secondary amine group provides a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the lone pair on the nitrogen). This allows for the formation of hydrogen-bonded chains or cyclic motifs between molecules. Crystallographic studies of substituted anilines have revealed various hydrogen bonding patterns that dictate their crystal packing.

The long, flexible nonyl chains will also influence the supramolecular assembly through van der Waals forces. These chains can interdigitate, leading to a more compact and stable solid-state structure. The interplay of these various non-covalent forces determines the final three-dimensional architecture of the material in its solid form.

Electrochemical Properties and Performance

Cyclic Voltammetry (CV) and Redox Behavior Analysis

Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox properties of chemical compounds. It provides valuable information about the oxidation and reduction potentials of a substance and the stability of the resulting species. For substituted anilines, CV can reveal how the molecular structure affects the ease of electron transfer.

The oxidation potential of an aniline (B41778) derivative is a key parameter that reflects the energy required to remove an electron from the molecule. The presence of electron-donating groups, such as alkyl chains (like the nonyl groups), on the phenyl rings is generally expected to lower the oxidation potential compared to unsubstituted aniline. This is because the alkyl groups can stabilize the resulting radical cation through inductive effects.

Conversely, the reduction potential, which corresponds to the addition of an electron, is also influenced by the molecular structure. For many aniline derivatives, the reduction process is not as readily observed as oxidation. Specific experimental data on the oxidation and reduction potentials of 3-nonyl-N-(3-nonylphenyl)aniline are needed for a precise characterization.

The formation and stability of radical anions are crucial for understanding the full electrochemical profile of a compound. In the context of substituted anilines, the formation of a radical anion would involve the injection of an electron into the molecule's lowest unoccupied molecular orbital (LUMO). The stability of such a species is influenced by the ability of the molecule to delocalize the negative charge.

For triarylamine derivatives, which share a structural motif with this compound, the stability of radical cations is often a more explored area due to their relevance in hole-transporting materials. The stability of radical anions in similar systems would depend on factors like the presence of electron-withdrawing groups and the extent of π-conjugation, which for this compound, is limited to the phenyl rings.

Charge Transfer Dynamics and Electronic Conductivity in Related Systems

The charge transfer properties of materials based on substituted anilines are of significant interest for applications in electronics. While direct data on the electronic conductivity of this compound is scarce, studies on related triarylamine systems can offer valuable parallels. The charge transport in these materials typically occurs via a hopping mechanism, where charge carriers (holes or electrons) move between adjacent molecules. The efficiency of this process is governed by the electronic coupling between molecules and the reorganization energy associated with the charge transfer. The long, flexible nonyl chains in this compound could influence the solid-state packing and, consequently, the intermolecular charge transfer dynamics.

Electrochemical Activity in Polymerized Forms and Copolymers

Aniline and its derivatives can be electrochemically polymerized to form conducting polymers. Polyaniline, for instance, is a well-known conducting polymer with a range of applications. The electrochemical properties of polymers derived from substituted anilines can be tuned by the nature of the substituent.

If this compound were to be polymerized, the resulting polymer would be a derivative of polyaniline. The bulky nonyl groups would likely increase the solubility of the polymer in organic solvents, a desirable property for processing. However, these bulky groups could also introduce steric hindrance, potentially affecting the planarity of the polymer backbone and, in turn, its electronic conductivity. Copolymerization with other monomers is another strategy to fine-tune the properties of the resulting material, potentially combining the processability imparted by the nonyl groups with the desirable electronic properties of other monomers.

Applications in Energy Storage and Conversion Technologies

The redox activity of aniline derivatives makes them potential candidates for use in energy storage and conversion devices.

Supercapacitors, also known as electrochemical capacitors, store energy based on either ion adsorption at the electrode-electrolyte interface (electrical double-layer capacitors) or fast and reversible faradaic reactions at the electrode surface (pseudocapacitors). Materials with good redox activity, like conducting polymers, are promising for pseudocapacitor applications.

In principle, a polymer derived from this compound could serve as an active electrode material. The redox transitions of the polymer backbone could contribute to the charge storage capacity. The porous structure and high surface area of such a polymer film would be crucial for achieving high performance. The nonyl groups might play a role in creating a more open and accessible morphology, facilitating ion diffusion and enhancing the electrochemical utilization of the material. However, without experimental data, this remains a theoretical possibility.

Mechanistic Studies in Organic Reactions Involving the 3 Nonyl N 3 Nonylphenyl Aniline Motif

Reaction Mechanism Elucidation for Synthetic Pathways

The synthesis of diarylamines like 3-nonyl-N-(3-nonylphenyl)aniline is predominantly achieved through transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed). rsc.orgrsc.org Mechanistic elucidation for these pathways often relies on a combination of kinetic studies, computational modeling (DFT), and spectroscopic analysis of intermediates.

Palladium-catalyzed reactions are known for their high efficiency and broad functional group tolerance. researchgate.net These reactions are highly robust and can often be performed without the need for a glovebox, making them suitable for large-scale synthesis. researchgate.net

Alternative, metal-free synthetic pathways have also been developed. The Smiles rearrangement, for instance, provides a transition-metal-free route to obtain highly sterically hindered diarylamines under mild conditions. acs.org This method is particularly valuable as it highlights the distinct reactivity of sulfinamide groups compared to the more commonly used sulfonamides. acs.org

Furthermore, synthetic pathways for related alkylated anilines can involve the selective hydrodeoxygenation of substituted acetophenones. Using a bimetallic iron-ruthenium catalyst, this method allows for the deoxygenation of a ketone group without hydrogenating the aromatic ring, providing a versatile route to valuable aniline (B41778) building blocks. rsc.org

Catalytic Cycle Analysis in Metal-Mediated Transformations

The efficacy of metal-mediated syntheses of the this compound motif hinges on the precise functioning of the catalytic cycle. Both copper- and palladium-based systems have been extensively studied to understand the sequence of elementary steps.

Copper-Catalyzed N-Arylation: The catalytic cycle for copper-catalyzed N-arylation is believed to involve a copper(I) amidate complex as a key intermediate. acs.org Mechanistic studies suggest that this intermediate is formed and exists in equilibrium with catalytically inactive species. acs.org The active Cu(I) amidate then reacts with the aryl halide to afford the N-arylated product. Two primary mechanisms have been proposed for the activation of the aryl halide:

Cu(I)/Cu(II)/Cu(III) Cycle: This pathway involves an oxidative addition of the aryl halide to the Cu(I) amidate, forming a Cu(III) intermediate. This is followed by reductive elimination, which forms the C–N bond and regenerates the active Cu(I) catalyst. acs.org

Cu(I)/Cu(II) with Radical Intermediates: An alternative mechanism could involve a single-electron transfer process, generating aryl radical intermediates, though experimental evidence in some systems suggests this is less likely than the oxidative addition pathway. acs.org

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle. The key steps are:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.

Amine Coordination and Deprotonation: The amine (in this case, a nonylaniline derivative) coordinates to the palladium center. A base then removes a proton from the amine, forming a palladium-amido complex.

Reductive Elimination: The diarylamine product is formed from the palladium-amido complex, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. researchgate.net

Kinetic studies have been instrumental in demonstrating the outstanding activity of certain palladium precatalysts, with turnover frequencies (TOF) exceeding 10,000 h⁻¹. researchgate.net Additionally, triarylamines can react with copper(II) salts to form stable radical cations, which subsequently dimerize. researchgate.net This electron-transfer reaction represents another form of metal-mediated transformation that such motifs can undergo. researchgate.net

Role of Directing Groups and Additives in Regio/Chemoselectivity

In reactions involving the this compound motif, regioselectivity and chemoselectivity are controlled by a combination of factors, including the directing effects of substituents and the crucial role of ligands and additives.

The substituents on the aromatic rings play a critical role in determining the outcome of certain reactions. For example, in the oxidative dimerization of diarylamines, substituents strongly influence the chemoselectivity between C-C coupling (to form benzidines) and C-N coupling (to form dihydrophenazines). consensus.appresearchgate.net DFT studies have shown that reaction rates can vary significantly, by as much as 25 times, between these two competing pathways depending on the electronic nature of the substituents. consensus.app

Additives , particularly ligands in metal-catalyzed reactions, are paramount for controlling selectivity and efficiency.

Chelating Ligands: In copper-catalyzed N-arylation, chelating diamine ligands are essential. They control the concentration of the active copper(I) amidate species and prevent the formation of inactive copper complexes that can arise from multiple ligations of the amide to the copper center. acs.org

N-Heterocyclic Carbenes (NHCs): Expanded-ring NHC ligands have been shown to be highly effective in palladium-catalyzed coupling, enabling the efficient arylation of even challenging aryl chlorides at room temperature. researchgate.net

Bases: The choice of base is critical in both copper and palladium catalysis for the deprotonation of the amine to form the reactive amidate/amido intermediate.

By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve complete selectivity for a desired product.

Intermediates Identification and Characterization during Reaction Progress

Identifying the transient species that form during a reaction is one of the most challenging yet crucial aspects of mechanistic studies. For reactions involving the this compound motif, a variety of techniques are employed to characterize these fleeting intermediates.

Key Identified Intermediates:

Copper(I) Amidate Complexes: In copper-catalyzed N-arylation, the 1,2-diamine-ligated copper(I) amidate has been established as a key intermediate whose kinetic competency was confirmed through stoichiometric and catalytic reaction studies. acs.org

Radical Cations: The reaction of triphenylamine (B166846) derivatives with oxidants like Cu(II) in acetonitrile (B52724) generates stable radical cations, which can be observed and studied using stopped-flow spectrophotometry. researchgate.net These radical cations are key intermediates that can go on to dimerize. researchgate.net

σ-Dimers: During the electrochemical oxidation of triarylamines, a reversible intermolecular dimerization can occur, leading to charged σ-dimers. acs.org These intermediates can be decomposed upon discharging, partially regenerating the starting monomer. acs.org

Vinyl Anilines: In the synthesis of alkylated anilines via hydrodeoxygenation of nitro-acetophenones, 4'-vinylaniline has been identified as a major intermediate. Time-profile analysis shows the initial substrate is rapidly converted to the vinyl intermediate, which is then consumed over time to form the final ethyl aniline product. rsc.org

Characterization Techniques:

High-Energy Collision Dissociation (HCD) Mass Spectrometry: This technique is invaluable for characterizing triarylamine derivatives and understanding their fragmentation pathways, which provides insight into their structure and stability. nih.gov By analyzing fragment ions at different collision energies, researchers can map the dissociation behavior. nih.gov

Table 7.1: Fragmentation Analysis of Triarylamine Derivatives by HCD Mass Spectrometry This table presents generalized data for triarylamine derivatives to illustrate the characterization method.

Precursor IonCollision Energy (eV)Major Fragment Ions ObservedRelative Abundance (%) at 80 eVInferred Mechanism
[M+H]⁺40Iona, Ionb, Ionc, Iond, Ione, Ionf-Proton Transfer, Ion-Neutral Complex (INC) formation
[M+H]⁺80Iona, Ionb', Ionb, Ionc', Ionc, Iond, Ione, Ione', Ionf, Iond'Ionf: 78.09%, Iond: 54.11%, Iond': 50.28%, Ione': 49.92%INC-Single Electron Transfer (SET) reaction dominates
Data adapted from studies on triarylamine derivative fragmentation. nih.gov

Table 7.2: Reaction Profile for the Hydrodeoxygenation of 4'-Nitroacetophenone This table shows the progression of a reaction over time, illustrating the formation and consumption of an intermediate.

Reaction Time (hours)4'-Nitroacetophenone Yield (%)Intermediate (4'-Vinylaniline) Yield (%)Product (4'-Ethylaniline) Yield (%)
~10High (Major Component)Low
1200>99%
Data derived from reaction/time-profile studies of Fe₂₅Ru₇₅@SILP catalyzed hydrodeoxygenation. rsc.org

These detailed mechanistic investigations, combining kinetic, spectroscopic, and computational approaches, are fundamental to advancing the synthesis and application of complex molecules like this compound.

Polymerization and Material Science Applications

Integration into Polymer Matrices

While specific research on the direct polymerization of 3-nonyl-N-(3-nonylphenyl)aniline is limited, the broader class of diphenylamine (B1679370) and its N-alkylated derivatives has been investigated for the synthesis of conducting polymers.

The polymerization of diphenylamine and its N-alkyl derivatives typically proceeds through a 4,4' C-C coupling of the phenyl rings, leading to the formation of a polymer backbone with repeating diarylamine units. rsc.org This is in contrast to the head-to-tail C-N coupling mechanism observed in the polymerization of aniline (B41778). rsc.org The presence of N-alkyl groups, such as the nonyl chains in this compound, can influence the polymerization process and the properties of the resulting polymer. For instance, the alkyl chains can enhance the solubility of the polymer in organic solvents. rsc.org

The electrical properties of polymers derived from diphenylamines are a key area of interest. Poly(N-alkyldiphenylamine)s have been shown to be electrochemically active, capable of reversible doping and exhibiting electrochromic properties, meaning they change color upon the application of an electrical potential. rsc.org The electrical conductivity of such polymers is influenced by the degree of N-alkylation. researchgate.net

Role as a Polymer Additive

The most well-documented application of this compound and related alkylated diphenylamines is as a stabilizing additive in various polymeric materials and lubricants.

Alkylated diphenylamines, including octylated and nonylated derivatives, are widely recognized as effective antioxidants for a range of polymers, including polyolefins (polyethylene, polypropylene), and rubbers, as well as in lubricant formulations. google.comscispace.comresearchgate.netsongwon.comresearchgate.net Their primary function is to inhibit oxidative degradation, a process that can lead to the deterioration of a material's mechanical and physical properties. 3vsigmausa.com

The antioxidant mechanism of diarylamines involves the scavenging of peroxy radicals, which are key intermediates in the auto-oxidation chain reaction of polymers. The amine hydrogen is readily donated to a peroxy radical, thereby neutralizing it and preventing it from abstracting a hydrogen from the polymer chain. The resulting diarylaminyl radical is relatively stable and does not readily initiate new oxidation chains. At higher temperatures, these diarylaminyl radicals can further react to form nitroxide radicals, which are also effective radical scavengers. mdpi.com The presence of the nonyl groups in this compound enhances its solubility and compatibility with the nonpolar polymer matrix, ensuring its effective distribution and function as a stabilizer. google.com

Table 1: Antioxidant Performance Data of Alkylated Diphenylamines in Lubricants

Lubricant Base OilAntioxidant AdditiveConcentration (wt%)Oxidation Induction Time (min)Reference
Polyalphaolefin (PAO4)Nonylated Diphenylamine-based Ionic Liquid1.0555 researchgate.net
Polyalphaolefin (PAO4)Zinc Dialkyl Dithiophosphate (ZDDP)Not specified~160 researchgate.net
Polyalphaolefin (PAO4)None0~68 researchgate.net
Modified Polyalphaolefin (mPAO)mPAO-DPANot specified~2x that of mPAO-NPA researchgate.net
Modified Polyalphaolefin (mPAO)mPAO-NPANot specifiedNot specified researchgate.net

Note: DPA refers to Diphenylamine and NPA to N-phenyl-α-naphthylamine. The data for mPAO is presented as a relative comparison.

The incorporation of this compound as an antioxidant significantly enhances the thermal and oxidative stability of polymers. This leads to an extended service life and the retention of critical mechanical properties such as strength and flexibility, particularly in applications involving high temperatures or exposure to oxidative environments. google.comepo.org For instance, in polybutadiene (B167195) rubber, the addition of octylated diphenylamine has been studied for its effect on thermal stability and gel formation. scispace.comresearchgate.net While effective as a stabilizer, a common drawback of amine-based antioxidants is their tendency to cause discoloration in the polymer, often a yellowing effect, which can be a limiting factor in certain applications. epo.org

Supramolecular Assemblies and Gelation Properties

There is currently a lack of specific research in the available scientific literature concerning the supramolecular assembly and gelation properties of this compound. However, the molecular structure of this compound, featuring a rigid aromatic core and flexible, long alkyl chains, suggests a potential for amphiphilic behavior that could lead to self-assembly into ordered supramolecular structures.

In related fields, amphiphilic molecules with similar architectures, such as those with a rigid core and long alkyl tails, are known to form various aggregates, including micelles, vesicles, and fibrous networks that can lead to the formation of gels. acs.orgresearchgate.netmdpi.comnih.gov The driving forces for such assemblies are typically a combination of π-π stacking interactions between the aromatic cores and hydrophobic interactions between the alkyl chains. It has been observed that the length of the alkyl chain can significantly influence the gelation ability of a molecule, with longer chains often promoting more stable gel formation. researchgate.net Given these principles, it is plausible that this compound could exhibit interesting supramolecular behavior under specific conditions, though this remains an area for future investigation.

Design Principles for Low-Molecular-Weight Gelators (based on analogous derivatives)

Low-molecular-weight gelators (LMWGs) are small molecules that can self-assemble in a solvent to form a three-dimensional network, resulting in the formation of a gel. The design of LMWGs based on triphenylamine (B166846) derivatives hinges on the strategic introduction of functional groups that promote non-covalent interactions. researchgate.netpsu.edu

Key design principles include:

Hydrogen Bonding: Introducing moieties capable of forming strong hydrogen bonds, such as amide or urea (B33335) groups, to the periphery of the TPA core is a primary strategy. psu.eduacs.org These groups provide the directional interactions necessary for the one-dimensional growth of fibers that entangle to form the gel network.

π-π Stacking: The aromatic phenyl rings of the TPA core facilitate π-π stacking interactions, which contribute to the stability of the self-assembled structures. researchgate.net

Solvophobic Effects: The interplay between the gelator and the solvent is crucial. The insolubility of the aggregated state compared to the solvated molecule drives the self-assembly process. psu.edunih.gov The long alkyl chains, such as the nonyl groups in this compound, significantly enhance hydrophobicity, influencing the gelator's solubility and its ability to function in non-polar organic solvents.

Hierarchical Self-Assembly: Effective gelators are designed to assemble into fibrillar structures, which then form an entangled network immobilizing the solvent. This process often occurs through a cooperative nucleation-elongation mechanism. acs.org

By tuning these interactions—for instance, by modifying the length of alkyl chains or the type of hydrogen-bonding group—researchers can control the gel's properties, such as its thermal stability and minimum gelation concentration (MGC). nih.gov For example, a triphenylamine derivative featuring three pyridine (B92270) groups was shown to form gels in toluene (B28343) and o-dichlorobenzene through such self-assembly processes. researchgate.net

Self-Assembly Mechanisms and Hierarchical Structures in Soft Materials

The self-assembly of triphenylamine derivatives into soft materials like organogels and liquid crystals is governed by a delicate balance of intermolecular forces. The process typically begins with the formation of primary aggregates, such as columnar stacks, driven by hydrogen bonding and π-π interactions. researchgate.net

These primary structures then organize into more complex hierarchical assemblies:

Helical Fibers and Nanoribbons: Chiral information can be introduced into the system, or can emerge spontaneously, leading to the formation of helical fibers. These fibers can further associate to form larger bundles or flat nanoribbons. acs.org

Nanorods and Nanospheres: Depending on the solvent and the specific molecular structure of the TPA derivative, the self-assembly can also lead to the formation of nanorods or spherical aggregates. acs.orgresearchgate.net

Liquid-Crystalline Mesophases: At higher concentrations, these self-assembled structures can exhibit liquid-crystalline behavior, where the molecules possess a degree of orientational order. acs.org

A notable aspect of TPA derivative self-assembly is the significant activation energy often required for the initial nucleation step, which can involve a planarization of the typically propeller-shaped TPA core. acs.org This unique characteristic allows for external stimuli, such as light or electrochemical potential, to trigger and control the polymerization process. acs.orgresearchgate.net For instance, triphenylamine-based bis-urea macrocycles have been shown to undergo cooperative self-assembly into supramolecular polymers, with the process being dependent on concentration and temperature.

Applications in Functional Materials

The electronic and structural properties of triphenylamine derivatives make them highly valuable in a range of functional materials. Their electron-donating nature and hole-transporting capabilities are particularly significant. scispace.com

Semiconducting Materials with Tailored Electronic Properties

Triphenylamine-based molecules are a critical class of materials in organic electronics, primarily serving as hole-transporting layers in devices like Organic Light-Emitting Diodes (OLEDs). nih.gov The performance of these materials is dictated by their electronic properties, which can be precisely tuned through chemical modification.

Key Electronic Properties and Tailoring Strategies:

PropertyDescriptionTailoring StrategyEffect of Nonyl Groups
HOMO Level The Highest Occupied Molecular Orbital energy level is crucial for efficient hole injection from the anode.Introducing electron-donating groups (like alkyl chains) raises the HOMO level. Planarizing the TPA core can lower the ionization energy. acs.orgThe two nonyl groups in this compound act as electron-donating groups, which would be expected to raise the HOMO energy level compared to unsubstituted TPA.
Charge Mobility The efficiency with which charge carriers (holes) move through the material.Reducing intermolecular distance through molecular design enhances π-π stacking and improves mobility. Alkyl substitutions can lead to an order of magnitude enhancement in charge carrier mobility. researchgate.netThe long, flexible nonyl chains likely lead to an amorphous, non-crystalline solid state, which is beneficial for morphological stability in thin-film devices. acs.org
Band Gap The energy difference between the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO).Extending the π-conjugation of the molecule, for example by introducing vinyl linkers, typically reduces the band gap. frontiersin.orgThe nonyl groups themselves do not directly participate in conjugation and would have a minor effect on the band gap compared to conjugated substituents.

Studies on various substituted TPA derivatives have shown that their electronic properties are highly sensitive to the nature and position of the substituents. researchgate.net For example, planarizing the TPA unit in a copolymer was found to lower the ionization energy by approximately 0.2 eV. acs.org Similarly, attaching methyl or tert-butyl groups has been shown to improve optoelectronic properties and molecular stability. researchgate.net

Development of Synthetic Dyes and Optical Materials

The strong electron-donating character of the triphenylamine nitrogen atom makes TPA derivatives excellent building blocks for synthetic dyes, particularly those with applications in optoelectronics and nonlinear optics. researchgate.netacademie-sciences.fr These molecules are often designed with a Donor-π-Acceptor (D-π-A) architecture.

In this D-π-A structure:

Donor (D): The triphenylamine unit serves as the electron donor.

π-Linker (π): A conjugated bridge (e.g., thiophene, phenylenevinylene) facilitates charge transport across the molecule. academie-sciences.fr

Acceptor (A): An electron-withdrawing group (e.g., cyanoacetic acid) is placed at the other end of the molecule.

This arrangement creates a strong intramolecular charge transfer (ICT) upon photoexcitation, which is responsible for the intense color and valuable optical properties of these dyes. researchgate.net By systematically extending the π-linker, the HOMO and LUMO energy levels can be fine-tuned to broaden the absorption spectra and shift them to longer wavelengths (red-shift). academie-sciences.fr

These tailored dyes are used in:

Dye-Sensitized Solar Cells (DSSCs): TPA-based dyes act as sensitizers, absorbing sunlight and injecting electrons into a semiconductor material like TiO₂. nih.gov

Nonlinear Optical (NLO) Materials: The significant charge transfer in D-π-A structures can lead to large hyperpolarizability values, making them candidates for applications in high-tech optical devices. academie-sciences.fr

Fluorescent Materials: Many TPA derivatives exhibit strong fluorescence, making them suitable for use as emitters in OLEDs or as fluorescent probes. acs.orgacs.org

Demulsification Agents for Industrial Applications

In industrial processes, particularly in the petroleum industry, stable water-in-oil emulsions present a significant challenge. Demulsifiers are specialty surfactants used to break these emulsions, facilitating the separation of oil and water. The effectiveness of a demulsifier depends on its ability to migrate to the oil-water interface, disrupt the stabilizing film (often composed of asphaltenes, resins, and solids), and promote the coalescence of water droplets. nih.govresearchgate.net

While this compound itself is primarily marketed as an antioxidant for lubricants, its structural components are relevant to demulsification. getchem.comjustia.comepo.org Compounds containing nonylphenol groups are widely used as demulsifiers. nih.govacs.orgfupress.net These molecules are amphiphilic, possessing:

A hydrophobic (lipophilic) part: The long nonyl alkyl chain provides solubility in the oil phase.

A hydrophilic part: Functional groups, often polyethylene (B3416737) oxide (PEO) chains, provide affinity for the water phase.

The mechanism involves the demulsifier displacing the native surfactants at the interface, reducing the interfacial tension, and weakening the interfacial film, which allows water droplets to merge and settle out. The balance between the hydrophilic and lipophilic properties (HLB) of the demulsifier is critical and must be optimized for the specific type of crude oil and emulsion conditions. acs.orgfupress.net For example, a series of demulsifiers synthesized from glycidyl (B131873) 4-nonylphenyl ether showed high efficiency in breaking water-in-heavy crude oil emulsions, with performance being tunable by adjusting the length of the hydrophilic amine chain. nih.govacs.org

Advanced Derivatization and Functionalization Strategies

Chemical Modification for Tailored Properties and Enhanced Performance

The chemical architecture of 3-nonyl-N-(3-nonylphenyl)aniline, characterized by a central secondary amine linking two nonyl-substituted phenyl rings, offers multiple avenues for modification. The nonyl groups, being long alkyl chains, impart significant solubility in nonpolar organic solvents and enhance the processability of its derivatives. The primary sites for chemical modification are the aromatic rings and the nitrogen atom of the aniline (B41778) group.

One key strategy for modifying this compound involves the synthesis of high-performance polymers. For instance, anilines are common precursors in the synthesis of polybenzoxazines, a class of thermosetting resins known for their excellent thermal stability and mechanical properties. researchgate.netresearchgate.net The reaction of this compound with a phenol (B47542) and formaldehyde (B43269) would lead to a benzoxazine (B1645224) monomer. The presence of the bulky nonyl groups would likely result in a polymer with increased flexibility and a lower glass transition temperature compared to analogues with smaller alkyl substituents. This approach allows for the creation of tailored thermosets with specific mechanical and thermal characteristics.

Another avenue for modification is the formation of Schiff bases. The reaction of the aniline nitrogen with an aldehyde or ketone results in an imine linkage. This type of reaction can be used to introduce a wide variety of functional groups into the molecule, thereby tailoring its electronic and chemical properties. For example, reacting this compound with an aldehyde containing a fluorescent moiety could yield a new fluorescent sensor. Similarly, the introduction of groups that can coordinate with metal ions could lead to the development of novel ligands for catalysis or materials science. ub.edu

The nonyl groups themselves can also be a target for functionalization, although this is generally more challenging. However, late-stage C-H functionalization techniques could potentially be employed to introduce new functional groups onto the alkyl chains, further expanding the range of possible derivatives.

The table below summarizes potential modification strategies and their expected impact on the properties of this compound.

Modification StrategyReagentsResulting Functional GroupExpected Property Change
Benzoxazine FormationPhenol, FormaldehydeBenzoxazine RingFormation of a thermosetting polymer with tailored mechanical and thermal properties. researchgate.netresearchgate.net
Schiff Base FormationAldehyde or KetoneImine (C=N)Introduction of new functionalities, potential for creating sensors or ligands. ub.edu
AcylationAcyl Chloride or Anhydride (B1165640)AmideAltered electronic properties of the nitrogen lone pair, potential for use as a building block in polyamides.
Suzuki CouplingAryl Boronic Acid, Palladium CatalystBiarylExtension of the conjugated system, tuning of optoelectronic properties.

Synthesis of Conjugated Systems for Optoelectronic Applications

The diarylamine core of this compound makes it an attractive building block for the synthesis of larger conjugated systems for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Triarylamines are well-known hole-transporting materials due to the ability of the nitrogen atom to be oxidized to a stable radical cation. mdpi.com

By functionalizing the aromatic rings of this compound with additional aromatic or heteroaromatic groups, it is possible to create extended π-conjugated systems. mdpi.com Common methods for achieving this include palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. For example, bromination of the aromatic rings followed by a Suzuki coupling with an aryl boronic acid would extend the conjugation, leading to a red-shift in the absorption and emission spectra of the molecule.

The nonyl groups play a crucial role in these applications by ensuring good solubility of the resulting conjugated materials, which is essential for their processing from solution. This is a significant advantage over many other conjugated materials which suffer from poor solubility, limiting their practical application.

Furthermore, the central diarylamine unit can be incorporated into larger, star-shaped or dendritic molecules. mdpi.com These architectures can lead to materials with enhanced charge transport properties and improved film-forming capabilities. The nonyl-substituted diarylamine can act as the core of such a molecule, with conjugated arms extending outwards.

The table below outlines synthetic strategies for incorporating this compound into conjugated systems.

Synthetic StrategyKey ReactionTarget Conjugated SystemPotential Application
Linear ExtensionSuzuki or Heck CouplingLinear π-conjugated oligomer or polymerHole-transporting layer in OLEDs or OPVs.
Star-shaped MoleculesConvergent or Divergent SynthesisDendrimer with a diarylamine coreEnhanced charge transport materials, solution-processable organic electronics. mdpi.com
Donor-Acceptor SystemsCross-coupling with electron-accepting moietiesMolecule with intramolecular charge transfer characterActive material in organic solar cells.

Development of Hybrid Materials Integrating this compound Derivatives

Hybrid materials, which combine organic and inorganic components at the molecular or nanoscale, offer the potential to create materials with novel properties that are not accessible with either component alone. Derivatives of this compound can be incorporated into hybrid materials in several ways.

One approach is to functionalize the molecule with a group that can bind to an inorganic material. For example, a derivative containing a carboxylic acid or a silane (B1218182) group could be used to modify the surface of metal oxide nanoparticles, such as titanium dioxide (TiO2) or zinc oxide (ZnO). This would create a hybrid material where the organic component is covalently linked to the inorganic nanoparticle, potentially leading to improved charge transfer between the two components. Such materials could find applications in dye-sensitized solar cells or as photocatalysts.

Another strategy involves the use of this compound derivatives as structure-directing agents in the synthesis of porous inorganic materials, such as zeolites or mesoporous silica (B1680970). The bulky and flexible nature of the nonyl-substituted diarylamine could influence the pore structure and morphology of the resulting inorganic material.

Furthermore, polymers derived from this compound, such as the polybenzoxazines discussed earlier, can be used as matrices for inorganic fillers, creating composite materials with enhanced mechanical or thermal properties. The good compatibility between the non-polar nonyl groups and many polymer matrices would facilitate the dispersion of the filler.

The table below provides examples of hybrid materials incorporating derivatives of this compound.

Hybrid Material TypeOrganic ComponentInorganic ComponentPotential Application
Surface-Modified NanoparticlesCarboxylate or silane derivativeTiO2, ZnO, or other metal oxidesDye-sensitized solar cells, photocatalysis.
NanocompositesPolybenzoxazine derivativeClay, silica, or carbon nanotubesHigh-performance structural materials, flame retardants.
Templated MaterialsDiarylamine derivativeSilica, aluminosilicatesCatalysis, separation.

Design of Probes and Research Tools for Chemical Investigations

The diarylamine scaffold of this compound can be adapted for use as a chemical probe or research tool. The electronic properties of the diarylamine group are sensitive to its local environment, which can be exploited for sensing applications.

For example, by introducing a fluorophore into the molecule, it may be possible to create a fluorescent probe that changes its emission properties in response to the presence of specific analytes. The nonyl groups would allow the probe to be soluble in a variety of media, including nonpolar solvents and lipid membranes.

Furthermore, the diarylamine nitrogen can be oxidized, and the stability of the resulting radical cation could be used to probe the redox environment of a system. Derivatives of this compound could be designed to have specific oxidation potentials, allowing them to act as redox indicators.

The compound could also be functionalized with a reactive group that can selectively bind to a target molecule, such as a protein or a nucleic acid. This would allow for the labeling and tracking of the target molecule in biological or chemical systems. The nonyl groups could help to improve the cell permeability of such a probe.

The table below summarizes potential designs for probes and research tools based on this compound.

Probe/Tool TypeDesign StrategyPrinciple of OperationPotential Application
Fluorescent ProbeIncorporation of a fluorophore and a binding site for an analyte.Change in fluorescence upon analyte binding.Chemical sensing, bioimaging.
Redox IndicatorTailoring of the oxidation potential of the diarylamine.Color change or electrochemical signal upon oxidation/reduction.Monitoring of redox reactions.
Bioconjugation LabelFunctionalization with a reactive group for covalent attachment to a biomolecule.Covalent labeling of proteins, DNA, etc.Tracking and localization of biomolecules.

Future Research Directions and Unresolved Challenges

Development of More Efficient and Sustainable Synthetic Methods

The traditional synthesis of alkylated diphenylamines, including 3-nonyl-N-(3-nonylphenyl)aniline, often involves processes that raise environmental and efficiency concerns. escholarship.orgmdpi.com Future research is increasingly focused on developing greener and more economically viable synthetic routes.

A significant challenge lies in achieving high selectivity for the desired di-alkylated product while minimizing the formation of mono-alkylated and other isomers. google.com One promising approach is the use of solid acid catalysts, such as acid-treated bentonite (B74815), which has shown potential for the synthesis of diisononyl diphenylamine (B1679370). researchgate.netresearchgate.net These catalysts offer advantages like easier separation from the product and enhanced surface acidity, leading to high conversion rates of diphenylamine. researchgate.netresearchgate.net Research in this area aims to optimize catalyst performance by tuning parameters like acid concentration and treatment processes to improve both yield and selectivity. researchgate.net For instance, studies have shown that the Brønsted acidity and specific surface area of bentonite catalysts can be significantly enhanced through controlled hydrochloric acid treatment, leading to a remarkable 96% conversion of diphenylamine. researchgate.net

Furthermore, the development of novel catalytic systems that are non-corrosive and non-polluting is a key objective. samaterials.com The exploration of one-pot synthesis processes for related antioxidant structures like Schiff base diphenylamines also points towards more streamlined and efficient manufacturing in the future. acs.org The overarching goal is to create synthetic pathways that not only improve product purity and yield but also align with the principles of green chemistry by reducing waste and avoiding hazardous reagents. synthiaonline.comijsetpub.com

Exploration of Novel Material Applications Beyond Current Scope

While this compound is a staple antioxidant in the lubricant and rubber industries, its inherent chemical structure suggests potential for a broader range of applications. wikipedia.orgbiosynth.com The long nonyl chains impart significant hydrophobicity, making it an interesting candidate for applications requiring surface activity or compatibility with non-polar matrices.

Future research could explore its use as a building block for more complex functional materials. For example, the diphenylamine core is a known component in the synthesis of dyes and has been investigated in the context of pharmaceuticals. nih.gov Investigating the functionalization of the this compound molecule could lead to novel compounds with tailored optical, electronic, or biological properties.

The amphiphilic nature of this molecule, with its non-polar alkyl chains and a more polar amine-aromatic head, also suggests potential in the realm of self-assembling materials. This could include applications in drug delivery, where the hydrophobic core could encapsulate active ingredients, or in the formation of ordered nanostructures for electronic or catalytic purposes. mdpi.com

Advanced Computational Modeling for Predictive Design and Property Optimization

The use of computational chemistry is poised to revolutionize the design and optimization of antioxidant molecules like this compound. bohrium.commdpi.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and Density Functional Theory (DFT) are becoming increasingly powerful in predicting the performance of new and existing compounds. nih.govresearchgate.net

Future research will likely focus on developing more accurate and predictive QSAR models that can correlate the molecular structure of diphenylamine derivatives with their antioxidant activity. nih.gov These models can help in the rational design of new antioxidants with enhanced properties, such as lower bond dissociation enthalpies for more efficient radical scavenging. researchgate.net For instance, computational studies have successfully designed novel antioxidant lubricant additives with improved properties by using a combination of QSPR and molecular dynamics simulations. nih.gov

Advanced modeling can also provide insights into the interaction of this compound with other components in a lubricant or polymer formulation, helping to predict and optimize its performance in complex systems. bohrium.com This includes understanding its solubility, distribution within a material, and potential synergistic or antagonistic effects with other additives. The integration of machine learning with quantum chemical calculations is a particularly promising avenue for accelerating the discovery of next-generation diphenylamine-based antioxidants. nih.gov

Computational TechniqueApplication in Diphenylamine ResearchPotential Impact
QSAR Predicting antioxidant activity based on molecular descriptors. nih.govRapid screening and design of more potent antioxidants.
DFT Calculating bond dissociation enthalpies and reaction energy barriers. nih.govresearchgate.netUnderstanding antioxidant mechanisms and designing molecules with tailored reactivity.
Molecular Dynamics Simulating interactions with other molecules and surfaces. mdpi.comnih.govOptimizing formulations and predicting performance in real-world applications.

In-Depth Mechanistic Understanding of Complex Reactions and Self-Assembly Processes

Future studies will likely employ advanced spectroscopic and analytical techniques to elucidate the complex reaction pathways that occur during the oxidation of lubricants and polymers. This includes identifying key intermediates and understanding how the structure of the alkylated diphenylamine influences its long-term stability and efficiency. acs.org For example, research on Schiff base diphenylamines has identified key intermediates in the antioxidation process, providing valuable mechanistic insights. acs.org

Furthermore, the potential for this compound to undergo self-assembly is an intriguing and underexplored area. Its amphiphilic character, arising from the two long nonyl chains and the diphenylamine headgroup, suggests that under certain conditions, it could form micelles, vesicles, or other ordered structures. nih.gov Investigating this self-assembly behavior could open up new applications in areas such as nanotechnology and controlled release systems. Studies on related amphiphilic diphenylamine derivatives have already demonstrated the formation of self-assembled structures with interesting photophysical properties. researchgate.net

Integration with Emerging Technologies in Materials Science and Chemical Engineering

The future of this compound and related compounds is intrinsically linked to advancements in materials science and chemical engineering. The drive for high-performance lubricants that can operate under more severe conditions necessitates the development of more robust antioxidant systems. stle.orgmdpi.com

Integrating this antioxidant into advanced lubricant formulations, potentially in combination with other synergistic additives, is a key area of future research. nih.govresearchgate.net The development of "smart" materials that can respond to environmental stimuli could also involve the incorporation of functionalized diphenylamines.

In the realm of chemical engineering, the shift towards more sustainable and efficient manufacturing processes will drive innovation in the synthesis of this compound. escholarship.org This includes the use of continuous flow reactors, novel catalytic systems, and processes that minimize waste and energy consumption. The application of retrosynthesis software that incorporates green chemistry principles can also aid in designing more sustainable synthetic pathways. synthiaonline.com As industries move towards greater sustainability and higher performance standards, the continued evolution of this important chemical compound will be essential. vinatiorganics.com

Q & A

Q. What are the standard synthetic routes for 3-nonyl-N-(3-nonylphenyl)aniline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions between aniline derivatives and nonyl-substituted electrophiles. For example, nitrosoaniline derivatives (e.g., ) are synthesized via reactions with acyl chlorides or alkyl halides under controlled temperatures (60–100°C) and inert atmospheres. Catalysts like Lewis acids (e.g., AlCl₃) or palladium-based systems may enhance coupling efficiency. Purification often employs column chromatography or recrystallization, with yields influenced by stoichiometry, solvent polarity (e.g., dichloromethane vs. ethanol), and reaction time. Impurities such as unreacted starting materials are monitored via thin-layer chromatography (TLC) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how are data interpreted?

  • Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) identifies substituent positions and branching in nonyl groups, with aromatic protons appearing in δ 6.5–7.5 ppm and aliphatic signals in δ 0.5–2.0 ppm. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ peaks) and purity. Infrared (IR) spectroscopy detects functional groups like C-N (∼1350 cm⁻¹) and aromatic C-H stretches. For chromatographic analysis, reverse-phase HPLC with UV detection (λ = 254 nm) resolves structural analogs, while gas chromatography (GC) is less suitable due to low volatility .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or dermal contact. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed as hazardous waste. Emergency measures include rinsing eyes with water (15 minutes) and seeking medical attention for ingestion. Storage requires airtight containers in cool, dark conditions to prevent oxidation. Safety data sheets (SDS) recommend avoiding incompatible reagents like strong oxidizers .

Advanced Research Questions

Q. How can Box-Behnken experimental design optimize the photocatalytic degradation parameters of this compound?

  • Methodological Answer : A Box-Behnken design (BBD) with three factors (e.g., catalyst load, pH, irradiation time) and three levels can model non-linear degradation kinetics. Response surface methodology (RSM) identifies optimal conditions by analyzing variance (ANOVA) and interaction effects. For example, used MnFe₂O₄/Zn₂SiO₄ under simulated solar radiation, achieving >90% aniline degradation at pH 7, 1.5 g/L catalyst, and 120 minutes. For 3-nonyl derivatives, adjust factors to account for hydrophobic interactions and steric hindrance from branched alkyl chains .

Q. What computational methods are used to predict the electronic structure and stability of this compound under varying charge states?

  • Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311+G*) calculates charge distribution, frontier molecular orbitals (HOMO/LUMO), and bond dissociation energies. analyzed aniline trications, showing nitrogen-centered positive charges stabilize via resonance. For 3-nonyl derivatives, conformational analysis of alkyl chains and solvent effects (e.g., PCM model) are critical. Stability under redox conditions is predicted using Gibbs free energy changes (ΔG) for protonation/deprotonation steps .

Q. How do substituent positions and branching in the nonyl groups affect the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Steric hindrance from branched nonyl groups (e.g., tert-nonyl) reduces reaction rates in SN2 mechanisms, favoring SN1 pathways in polar solvents. Electron-donating substituents (e.g., para-methoxy groups) enhance aromatic ring activation for electrophilic attacks, as seen in ’s nitroso derivatives. Quantitative structure-activity relationship (QSAR) models correlate logP values (lipophilicity) with reactivity in heterogeneous catalysis. Ortho-substituted analogs exhibit lower yields due to steric clashes, while meta/para positions improve regioselectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.